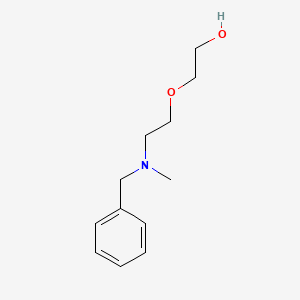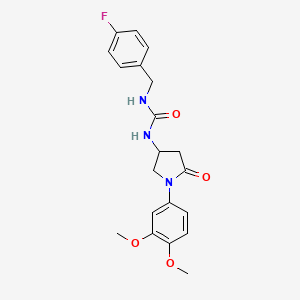![molecular formula C11H9F3N2O2 B2823043 methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 139591-08-5](/img/structure/B2823043.png)
methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate” is a chemical compound with the CAS Number: 139591-08-5 . It has a molecular weight of 258.2 . The IUPAC name for this compound is methyl [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Green Chemistry Applications
- Eco-Friendly Synthesis : This category includes research on environmentally benign syntheses of benzimidazole derivatives. For instance, one study demonstrated a highly efficient and eco-friendly synthesis of 2-alkyl and 2-aryl-4,5-diphenyl-1H-imidazoles using water as a solvent in the presence of 1-methylimidazolium trifluoroacetate ([Hmim]TFA), highlighting the role of ionic liquids and green solvents in facilitating chemical reactions under mild conditions (MaGee et al., 2013).
Medicinal Chemistry Applications
- Anticancer and Antimicrobial Screening : Compounds structurally related to methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate have been synthesized and evaluated for their anticancer and antimicrobial activities. A study on benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Varshney et al., 2015).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Research in this area explores the synthesis of benzimidazole derivatives for application in OLEDs. For example, solution-processible bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties were synthesized for use in phosphorescent OLEDs, demonstrating the utility of these compounds in electronic and optoelectronic devices (Ge et al., 2008).
Corrosion Inhibition
- Theoretical Studies on Corrosion Inhibition : Benzimidazole and its derivatives have been theoretically studied for their potential as corrosion inhibitors, highlighting the relevance of such compounds in protecting materials against corrosion. This research provides insights into the molecular properties that contribute to the effectiveness of corrosion inhibitors (Obot & Obi-Egbedi, 2010).
Safety and Hazards
Direcciones Futuras
Trifluoromethyl-containing compounds have been the focus of significant research due to their wide range of applications in pharmaceuticals, agrochemicals, and other industries . It is expected that future research will continue to explore the synthesis, properties, and applications of these compounds .
Propiedades
IUPAC Name |
methyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNRZUOLQSNEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)
![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2822965.png)

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![7-Butyl-8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2822979.png)

